molecular formula C12H13ClO2 B1468512 4-(4-Chlorobenzoyl)oxane CAS No. 1344053-12-8

4-(4-Chlorobenzoyl)oxane

Cat. No.: B1468512
CAS No.: 1344053-12-8
M. Wt: 224.68 g/mol
InChI Key: PPRDLSGRVFIVKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorobenzoyl)oxane is a synthetic organic compound characterized by an oxane (tetrahydropyran) ring substituted at the 4-position with a 4-chlorobenzoyl group. This structure combines the lipophilic chlorobenzoyl moiety with the oxygen-containing oxane ring, which may influence solubility, stability, and reactivity.

Properties

IUPAC Name

(4-chlorophenyl)-(oxan-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10/h1-4,10H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRDLSGRVFIVKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzoyl)oxane typically involves the reaction of 4-chlorobenzoyl chloride with tetrahydro-2H-pyran-4-ol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reactive chemicals .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzoyl)oxane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-(4-Chlorobenzoyl)oxane with analogous compounds based on functional groups, molecular properties, and applications inferred from the evidence:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Features Applications/Notes Reference
This compound C₁₂H₁₃ClO₂ (hypothetical) Oxane ring + 4-Cl-benzoyl group Hypothetical; potential for drug design N/A
4-(4-Chlorobenzylidene)-2-phenyl-4H-oxazol-5-one C₁₆H₁₁ClN₂O₂ Oxazolone core + chlorobenzylidene Intermediate in heterocyclic synthesis
1-(4-Chlorobenzoyl)-4-(2-fluorophenyl)thiosemicarbazide C₁₄H₁₁ClFN₃OS Thiosemicarbazide + halogenated aryl High yield (93%); antimicrobial potential
Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate C₁₈H₁₇ClO₄ Ester + phenoxy-chlorobenzoyl group Fenofibrate impurity; metabolic relevance
Choline Phenofibrate C₂₂H₂₅ClNO₅ Ionic salt of fenofibric acid Lipid-lowering agent (ABT-335)

Key Observations:

Structural Diversity: Oxazolone vs. Oxane: The oxazolone derivative () replaces the oxane ring with a five-membered oxazole ring fused to a ketone. Thiosemicarbazides: Compounds like 12 () feature a thiosemicarbazide backbone, enabling metal coordination and hydrogen bonding, which are absent in the oxane derivative. Their high yields (85–93%) suggest synthetic accessibility for such derivatives .

Physicochemical Properties: Lipophilicity: The oxane ring in this compound may confer higher solubility in polar solvents compared to purely aromatic analogs like 4-chlorobenzylidene oxazolones. Stability: Fenofibrate-related esters (–9) exhibit hydrolytic instability due to ester groups, whereas the oxane’s ether linkage may enhance metabolic resistance .

Pharmacological Relevance: The 4-chlorobenzoyl group is a common motif in bioactive compounds. For example, choline phenofibrate () leverages this group for lipid regulation, suggesting that this compound could be explored for similar therapeutic roles .

Research Findings and Data Gaps

  • Its synthesis would likely involve Friedel-Crafts acylation or coupling reactions, as seen in benzoyl-substituted oxazolones .
  • Biological Activity: Thiosemicarbazides () show antimicrobial properties, but the oxane derivative’s bioactivity remains speculative. Structural analogs like fenofibrate highlight the importance of the 4-chlorobenzoyl group in targeting lipid metabolism .
  • Analytical Data : Pharmacopeial standards (–8) emphasize impurity profiling for chlorobenzoyl-containing drugs, suggesting that this compound would require rigorous HPLC or crystallographic validation (e.g., SHELX refinement) .

Biological Activity

4-(4-Chlorobenzoyl)oxane is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Characterized by a chlorobenzoyl group attached to an oxane ring, this compound exhibits various biochemical properties that make it a subject of ongoing research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cellular effects, and applications in scientific research.

  • Molecular Formula : C₁₃H₉ClO₂
  • Molecular Weight : 196.66 g/mol
  • Structure : The compound features a chlorobenzoyl moiety which enhances its reactivity and potential biological activities.

The biological activity of this compound can be attributed to its interaction with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of specific enzymes, such as 4-chlorobenzoyl CoA dehalogenase, thereby blocking their activity and preventing essential biochemical processes like dehalogenation.
  • Cell Signaling Modulation : It influences cell signaling pathways and gene expression, particularly those involved in detoxification processes. This modulation enhances cellular responses to toxic substances.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown promising results comparable to standard antibiotics.

Bacterial Strain Activity (MIC) Notes
Staphylococcus aureus~5 mmol/LModerate activity observed
Escherichia coli0.62 ± 0.04 mmol/LHigher antibacterial activity than free ligands
Bacillus cereusNot specifiedTested using disc diffusion method

Anticancer Potential

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by interfering with cellular metabolism and promoting apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various compounds including this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited notable activity against E. coli and S. aureus, with MIC values demonstrating its potential as an effective antimicrobial agent .
  • Anticancer Studies : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, highlighting its potential as a therapeutic agent in cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chlorobenzoyl)oxane
Reactant of Route 2
Reactant of Route 2
4-(4-Chlorobenzoyl)oxane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.